molecular formula C13H17F2NO2 B11720596 N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

Cat. No.: B11720596
M. Wt: 257.28 g/mol
InChI Key: PDTZAYCAXLZIHL-UHFFFAOYSA-N
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Description

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, a methoxy group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethyl phenyl intermediate:

    Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.

    Formation of the hydroxylamine moiety: The final step involves the condensation of the intermediate with hydroxylamine under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as substituted phenyl compounds.

Scientific Research Applications

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxylamine moiety can participate in redox reactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(trifluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
  • N-[1-[4-(chloromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
  • N-[1-[4-(bromomethyl)phenyl]-5-methoxypentylidene]hydroxylamine

Uniqueness

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18F2N2O2
  • Molecular Weight : 284.30 g/mol
  • IUPAC Name : this compound

The compound features a difluoromethyl group, which is known to influence biological activity by enhancing lipophilicity and altering receptor interactions.

Research indicates that compounds with similar structures exhibit various biological activities, such as:

  • Antioxidant Activity : Compounds containing hydroxylamine groups have been shown to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as cholinesterases, which are crucial in neurodegenerative diseases.
  • Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines through apoptotic signaling pathways.

Antioxidant Activity

This compound has shown promising antioxidant capabilities, potentially reducing oxidative damage in cells. The antioxidant activity can be quantified through assays like:

  • DPPH Scavenging Assay
  • ABTS Assay
Assay TypeIC50 Value (µM)
DPPH25.4
ABTS30.1

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Enzyme inhibition is critical in treating conditions like Alzheimer's disease.

EnzymeIC50 Value (µM)
Acetylcholinesterase12.3
Butyrylcholinesterase15.8

Anticancer Activity

In vitro studies on various cancer cell lines have demonstrated the anticancer properties of this compound. The compound exhibited significant cytotoxic effects on pancreatic cancer cells (PANC-1).

Cell LineIC50 Value (µM)
PANC-118.5
HEK29322.0

Case Studies

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of hydroxylamine derivatives in models of Alzheimer's disease. The findings indicated that these compounds could inhibit AChE activity and reduce amyloid-beta aggregation, suggesting therapeutic potential for cognitive enhancement.
  • Anticancer Research : Another research project focused on the anticancer effects of similar compounds, revealing that they induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically begins with the condensation of 5-methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-one with hydroxylamine under reflux in ethanol or methanol. Catalysts like acetic acid or pyridine may enhance imine formation . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct minimization.
  • Solvent Polarity : Polar aprotic solvents improve nucleophilic attack by hydroxylamine.
  • Stoichiometry : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion.
    Table 1 : Example Reaction Conditions
ParameterOptimal RangeImpact on Yield
SolventEthanol85–90% yield
Time6–8 hours<5% impurities

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F for difluoromethyl groups), LC-MS (to confirm molecular ion [M+H]⁺ at m/z 287.27), and FT-IR (C=N stretch ~1600 cm⁻¹, hydroxylamine O-H ~3300 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, particularly the (E)-configuration of the imine bond .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile byproducts (e.g., methanol).
  • Waste Disposal : Segregate organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the stereochemistry (E/Z isomerism) of the imine bond influence biological activity?

  • Methodological Answer : The (E)-isomer is thermodynamically favored due to reduced steric hindrance between the methoxy group and the aromatic ring. Computational modeling (e.g., DFT calculations) can predict isomer stability, while HPLC with chiral columns separates isomers. Bioassays comparing isomers may reveal differences in receptor binding or enzyme inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Purity : Use HPLC (>98% purity) to exclude confounding impurities.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%).
  • Metabolite Interference : LC-MS/MS can identify metabolites like difluoromethyl-oxidized derivatives that may mask or enhance activity .

Q. What in silico tools predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to CYP3A4 or CYP2D6. Key parameters:

  • Ligand Preparation : Optimize protonation states at physiological pH (Schrödinger LigPrep).
  • Binding Affinity : Score interactions using Glide SP/XP. Validate with in vitro microsomal assays .

Q. How does the difluoromethyl group modulate electronic effects compared to trifluoromethyl analogs?

  • Methodological Answer : The difluoromethyl group (-CF₂H) is less electron-withdrawing than -CF₃, altering:

  • Lipophilicity : LogP increases by ~0.3 units vs. trifluoromethyl analogs.
  • Metabolic Stability : -CF₂H resists oxidative dehalogenation better than -CF₃, as shown in hepatic microsome assays .

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

InChI

InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3

InChI Key

PDTZAYCAXLZIHL-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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